Acetato de Hidroxitírosol

Descripción general

Descripción

El acetato de hidroxitírosol es un compuesto fenólico derivado del hidroxitírosol, que se encuentra en altas concentraciones en la planta del olivo, particularmente en sus hojas y frutos. Este compuesto es conocido por sus potentes propiedades antioxidantes y es un componente clave de la dieta mediterránea, contribuyendo a sus beneficios para la salud . El this compound es un éster formado por la acetilación del hidroxitírosol, lo que aumenta su lipofilia y estabilidad .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El acetato de hidroxitírosol ejerce sus efectos principalmente a través de su actividad antioxidante. Capta radicales libres y regula al alza la expresión de enzimas antioxidantes como la catalasa, la superóxido dismutasa y la glutatión peroxidasa . También modula las vías de señalización implicadas en la inflamación y la supervivencia celular, como la vía del factor 2 relacionado con el factor eritroide 2 nuclear (Nrf2) . Además, se ha demostrado que el this compound protege la función mitocondrial y mantiene la homeostasis celular .

Análisis Bioquímico

Biochemical Properties

Hydroxytyrosol acetate plays a significant role in biochemical reactions due to its antioxidant and anti-inflammatory properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, hydroxytyrosol acetate has been shown to inhibit the activity of lipogenic enzymes such as fatty acid synthase and farnesyl diphosphate synthase in human hepatoma cells . Additionally, it interacts with histone deacetylase 11 (HDAC11), leading to the inhibition of vascular endothelial cell pyroptosis . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and lipid metabolism.

Cellular Effects

Hydroxytyrosol acetate exerts various effects on different types of cells and cellular processes. In vascular endothelial cells, it inhibits pyroptosis by down-regulating HDAC11 expression, thereby reducing the release of pro-inflammatory cytokines such as interleukin-1β and interleukin-6 . In human dermal fibroblasts, hydroxytyrosol acetate has been shown to decrease the activity of senescence-associated β-galactosidase and reduce the expression of matrix metallopeptidases, indicating its potential in anti-aging and anti-inflammatory applications . These effects demonstrate the compound’s ability to influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of hydroxytyrosol acetate involves several pathways. It exerts its effects by binding to and inhibiting HDAC11, which plays a crucial role in regulating inflammatory responses in vascular endothelial cells . Additionally, hydroxytyrosol acetate activates the nuclear factor E2-related factor 2 (Nrf2) pathway, leading to the upregulation of phase II antioxidant enzymes . This activation helps maintain redox homeostasis and protect cells from oxidative stress. Furthermore, hydroxytyrosol acetate has been shown to modulate the PI3K/Akt signaling pathway, contributing to its antioxidative and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydroxytyrosol acetate have been observed to change over time. Studies have shown that the compound remains stable and retains its antioxidant properties over extended periods . Its bioavailability and pharmacokinetics can be influenced by the food matrix in which it is incorporated . Long-term studies have demonstrated that hydroxytyrosol acetate can maintain its anti-inflammatory and antioxidative effects, suggesting its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of hydroxytyrosol acetate vary with different dosages in animal models. In a rat model of Parkinson’s disease, hydroxytyrosol acetate demonstrated significant antioxidant effects at a dose of 1.5 mg/kg, reducing oxidative stress and preserving striatal dopamine levels . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic applications. Additionally, hydroxytyrosol acetate has been shown to dose-dependently decrease fat droplet size and number in adipose tissue, indicating its potential in metabolic regulation .

Metabolic Pathways

Hydroxytyrosol acetate is involved in several metabolic pathways. It is metabolized into hydroxytyrosol and other derivatives, which are then further processed by phase II enzymes . The compound interacts with enzymes such as tyrosol/tyramine hydroxylase, which plays a role in its biosynthesis . Additionally, hydroxytyrosol acetate activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and contributing to its protective effects against oxidative stress .

Transport and Distribution

Hydroxytyrosol acetate is transported and distributed within cells and tissues through various mechanisms. It is absorbed and metabolized in the gastrointestinal tract, with its bioavailability influenced by the food matrix . Once absorbed, hydroxytyrosol acetate is distributed to different tissues, including the brain, where it can exert its neuroprotective effects . The compound’s transport and distribution are also facilitated by binding proteins and transporters, which help maintain its stability and bioavailability .

Subcellular Localization

The subcellular localization of hydroxytyrosol acetate plays a crucial role in its activity and function. Studies have shown that the compound can localize to specific cellular compartments, such as the mitochondria, where it helps maintain mitochondrial function and protect against oxidative stress . Additionally, hydroxytyrosol acetate can be targeted to specific organelles through post-translational modifications and targeting signals, enhancing its therapeutic potential . This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its protective effects.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El acetato de hidroxitírosol se puede sintetizar a través de un proceso de tres pasos a partir del catecol. El primer paso implica la hidroxilación del catecol para formar ácido 3,4-dihidroxifenilacético. Este intermedio se esterifica luego con anhídrido acético en condiciones básicas para producir this compound . Otro método implica la acetilación directa del hidroxitírosol usando anhídrido acético en presencia de un catalizador como la piridina .

Métodos de producción industrial

La producción industrial de this compound a menudo implica enfoques biotecnológicos debido a su sostenibilidad y eficiencia. Los microorganismos como Escherichia coli y Saccharomyces cerevisiae se modifican genéticamente para producir hidroxitírosol, que luego se acetila para formar this compound . Este método ofrece altos rendimientos y es respetuoso con el medio ambiente.

Análisis De Reacciones Químicas

Tipos de reacciones

El acetato de hidroxitírosol experimenta diversas reacciones químicas, que incluyen:

Reducción: La reducción del this compound puede producir hidroxitírosol, que conserva sus propiedades antioxidantes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: El anhídrido acético y la piridina se utilizan comúnmente para las reacciones de acetilación.

Principales productos formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Hidroxitírosol.

Sustitución: Varios ésteres y éteres dependiendo del sustituyente utilizado.

Comparación Con Compuestos Similares

El acetato de hidroxitírosol a menudo se compara con otros compuestos fenólicos como:

Oleuropeína: Este compuesto es un precursor del hidroxitírosol y el this compound y tiene beneficios para la salud similares.

El this compound destaca por su mayor estabilidad y lipofilia, lo que lo hace más eficaz en ciertas aplicaciones, particularmente en la formulación de productos lipofílicos .

Propiedades

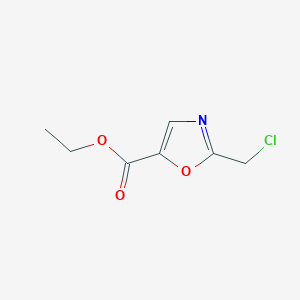

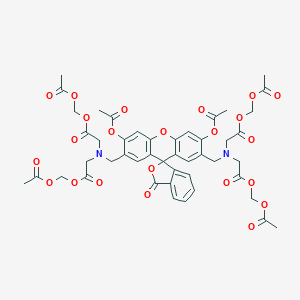

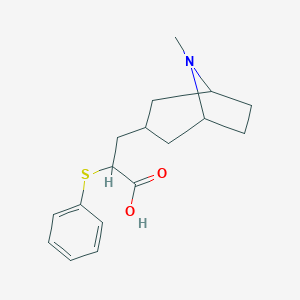

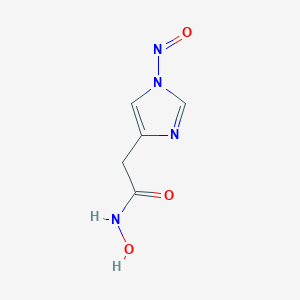

IUPAC Name |

2-(3,4-dihydroxyphenyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-7(11)14-5-4-8-2-3-9(12)10(13)6-8/h2-3,6,12-13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJGLFPNIZXRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219108 | |

| Record name | Hydroxytyrosol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69039-02-7 | |

| Record name | Hydroxytyrosol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069039027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxytyrosol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYTYROSOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CYK1K4VJ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does hydroxytyrosol acetate exert its anti-inflammatory effects?

A1: Research suggests HT-AC combats inflammation through multiple pathways. In a study using human umbilical vein endothelial cells (HUVECs), HT-AC was found to inhibit the TNF-α signaling pathway, a key player in inflammation []. Additionally, it suppressed the activation of NF-κB, MAPKs, and the JAK-STAT pathway in a murine model of collagen-induced arthritis []. These pathways are implicated in the production of pro-inflammatory cytokines, suggesting HT-AC's ability to dampen the inflammatory cascade.

Q2: What is the role of HDAC11 in the protective effects of HT-AC against atherosclerosis?

A2: HT-AC has shown promise in mitigating atherosclerosis by inhibiting vascular endothelial cell pyroptosis, a form of programmed cell death linked to inflammation. Studies suggest HT-AC achieves this by downregulating HDAC11, a histone deacetylase []. Molecular docking and drug affinity responsive target stability (DARTS) studies further support the interaction between HT-AC and HDAC11, suggesting HDAC11 as a potential target for HT-AC's beneficial effects [].

Q3: Can hydroxytyrosol acetate protect red blood cells from oxidative damage?

A3: Yes, research indicates that HT-AC, along with other hydroxytyrosol metabolites, can protect red blood cells from oxidative damage caused by free radicals [, ]. Notably, the presence of a free phenolic hydroxyl group was found to be crucial for this protective effect []. This finding underscores the importance of specific structural features in dictating HT-AC's antioxidant activity.

Q4: Does hydroxytyrosol acetate impact amyloid-β peptide aggregation?

A4: In vitro studies demonstrate that HT-AC, at a concentration of 0.62 mM, can completely inhibit amyloid-β peptide aggregation, a hallmark of Alzheimer's disease []. This finding, supported by in vivo studies using a Caenorhabditis elegans model, highlights the potential of HT-AC as a neuroprotective agent [].

Q5: What is the molecular formula and weight of hydroxytyrosol acetate?

A5: Hydroxytyrosol acetate has a molecular formula of C10H12O4 and a molecular weight of 196.20 g/mol.

Q6: Does the position of the hydroxyl group on the aromatic ring influence the antioxidant activity of hydroxytyrosol derivatives?

A7: Quantum chemical calculations suggest that hydroxytyrosol derivatives with a hydroxyl group at position four of the aromatic ring exhibit superior antioxidant properties compared to other substitutions []. This computational analysis provides valuable insights into the structure-activity relationship of HT-AC and guides the design of novel antioxidants with enhanced efficacy.

Q7: How does the distribution of hydroxytyrosol acetate within an emulsion affect its antioxidant efficiency?

A8: Studies using model food emulsions revealed that HT-AC, being both oil and water-soluble, exhibits a higher presence at the interfacial region compared to the oil-insoluble hydroxytyrosol []. This strategic distribution contributes to HT-AC's superior antioxidant activity in preserving oil quality, as demonstrated by accelerated oxidation tests [].

Q8: Is hydroxytyrosol acetate stable during olive oil processing and storage?

A9: Research suggests that HT-AC levels remain relatively stable during olive oil processing and storage. For example, HT-AC was identified as one of the main phenolic compounds in olive oils from different cultivars grown in the Italian province of Reggio Calabria [].

Q9: What analytical techniques are commonly used to identify and quantify hydroxytyrosol acetate in olive oil and biological samples?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV, fluorescence, and mass spectrometry, are frequently employed to analyze HT-AC in olive oil [, ]. These techniques allow for the separation, identification, and quantification of HT-AC and other phenolic compounds present in complex mixtures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

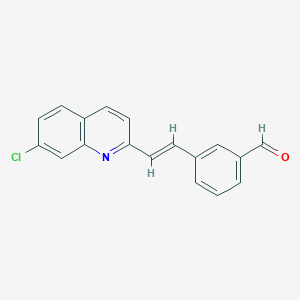

![3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoic acid](/img/structure/B131830.png)